
(3-氨基-3-苯基丙基)(2-甲氧基乙基)甲胺
描述
“(3-Amino-3-phenylpropyl)(2-methoxyethyl)methylamine” is a chemical compound with the molecular formula C13H22N2O . It has a molecular weight of 222.33 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpropyl group attached to an amino group, a methoxyethyl group, and a methylamine group .科学研究应用
聚合物科学与材料化学
- 光聚合:研究探索了带有发色团基团的某些烷氧胺用于光引发聚合,展示了相关化合物通过受控自由基聚合技术开发先进聚合物材料的潜力(Guillaneuf等人,2010)。
生物化学与分子生物学
- 酶催化:对某些氨基化合物脂酶催化N-酰基化的增强作用的研究揭示了反应速率增强的分子基础,为酶催化和手性合成中的潜在应用提供了见解(Cammenberg等人,2006)。
- 抗菌和调节活性:对与(3-氨基-3-苯基丙基)(2-甲氧基乙基)甲胺相关的合成化合物的药理学性质的研究探索了它们作为抗菌剂的潜力,突出了对药物发现和开发的更广泛影响(Figueredo等人,2020)。
缓蚀
- 材料保护:对α-氨基膦酸的研究考察了它们作为缓蚀剂的有效性,表明在保护金属免受腐蚀方面具有潜在应用,这对于延长材料在各种工业应用中的使用寿命至关重要(Djenane等人,2019)。
药理学
- 药物代谢:对精神活性物质的药代动力学特征和药效学效应的研究提供了对结构修饰如何影响生物活性和代谢的见解,这对理解药物作用和设计更安全的治疗剂具有影响(Elmore等人,2017)。
安全和危害
This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source. It should be handled under inert gas and protected from moisture. It should not be breathed in and contact with eyes, skin, or clothing should be avoided .
属性
IUPAC Name |
N'-(2-methoxyethyl)-N'-methyl-1-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-15(10-11-16-2)9-8-13(14)12-6-4-3-5-7-12/h3-7,13H,8-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNYJWAJPJRWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)N)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




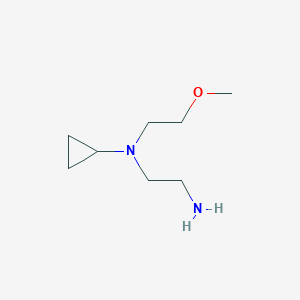

![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)
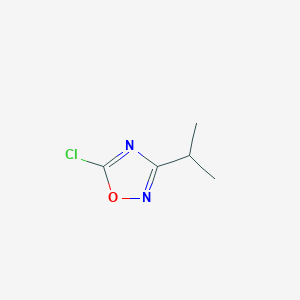
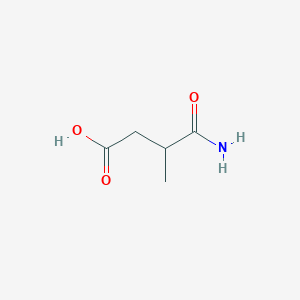


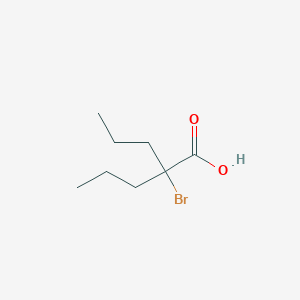
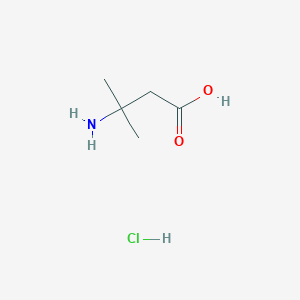
![2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate](/img/structure/B1523865.png)

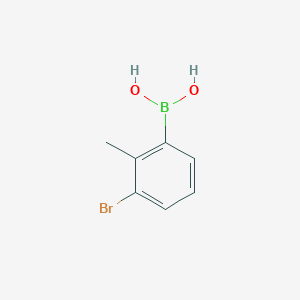
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)